REACTION_CXSMILES
|
[O:1]=[C:2]1[C:7]([CH2:8][C:9](OC)=[O:10])=[CH:6][C:5](=[O:13])[NH:4][NH:3]1.[H-].[Al+3].[Li+].[H-].[H-].[H-].[OH-].[Na+].Cl>C1COCC1>[OH:10][CH2:9][CH2:8][C:7]1[C:2](=[O:1])[NH:3][NH:4][C:5](=[O:13])[CH:6]=1 |f:1.2.3.4.5.6,7.8|
|
Name
|
|
Quantity
|
11.1 g
|
Type
|
reactant
|
Smiles
|
O=C1NNC(C=C1CC(=O)OC)=O
|
Name
|
|
Quantity
|
2 L
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
|
Name
|
|
Quantity
|
90 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
15 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at 0° C. for 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was sonicated
|
Type
|
CUSTOM
|
Details
|
to give a fine dispersion
|
Type
|
CUSTOM
|
Details
|
was called to −15° C.
|
Type
|
CUSTOM
|
Details
|
The supernatant was decanted off
|
Type
|
EXTRACTION
|
Details
|
The oily residue was extracted with water/methanol (500 ml/1 litre)
|
Type
|
CUSTOM
|
Details
|
This extract was decanted from the remaining residue
|
Type
|
ADDITION
|
Details
|
treated with silica
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
ADDITION
|
Details
|
The silica residue was added to the top of a column
|
Type
|
WASH
|
Details
|
eluting with 10-30% methanol in DCM affording a pale yellow oil (2.7 g)
|
Reaction Time |
2 h |
Name
|
|
Type
|
|
Smiles
|
OCCC=1C(NNC(C1)=O)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |